![molecular formula C30H30O8 B14381331 6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone CAS No. 90163-23-8](/img/structure/B14381331.png)
6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone is a complex organic compound belonging to the binaphthalene family. This compound is characterized by its unique structure, which includes four ethoxy groups and two methyl groups attached to a binaphthalene core. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units to form the binaphthalene core. This can be achieved through a Suzuki coupling reaction using palladium catalysts.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through an etherification reaction. This involves reacting the binaphthalene core with ethyl iodide in the presence of a strong base such as sodium hydride.
Methylation: The methyl groups are added via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Oxidation: The final step involves the oxidation of the binaphthalene core to form the tetrone structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the tetrone structure back to a more reduced form.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides (e.g., ethyl iodide) and bases (e.g., sodium hydride) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone exerts its effects depends on its specific application. In chemical reactions, its multiple functional groups allow it to participate in various types of reactions, acting as a nucleophile or electrophile. In biological systems, it may interact with proteins, enzymes, or nucleic acids, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 5,5’-Diisopropyl-6,6’,7,7’-tetramethoxy-3,3’-dimethyl-2,2’-binaphthalene-1,1’,4,4’-tetrayl tetraacetate
- 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
- Gossypol
Uniqueness
6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone is unique due to its specific combination of ethoxy and methyl groups attached to the binaphthalene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
90163-23-8 |
|---|---|
分子式 |
C30H30O8 |
分子量 |
518.6 g/mol |
IUPAC名 |
2-(6,7-diethoxy-3-methyl-1,4-dioxonaphthalen-2-yl)-6,7-diethoxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C30H30O8/c1-7-35-21-11-17-19(13-23(21)37-9-3)29(33)25(15(5)27(17)31)26-16(6)28(32)18-12-22(36-8-2)24(38-10-4)14-20(18)30(26)34/h11-14H,7-10H2,1-6H3 |
InChIキー |
KRTZGURZJSJBBA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=C(C2=O)C3=C(C(=O)C4=CC(=C(C=C4C3=O)OCC)OCC)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)
![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)

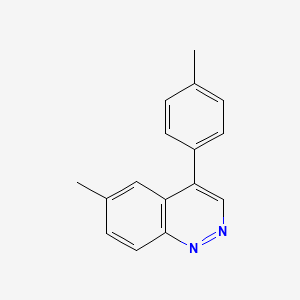

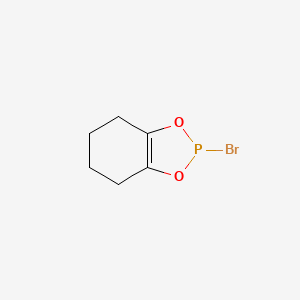
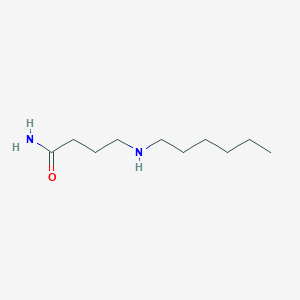
oxophosphanium](/img/structure/B14381320.png)
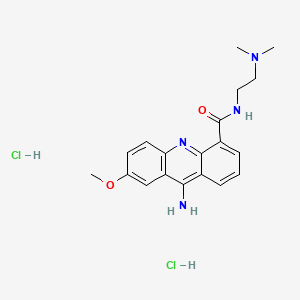
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
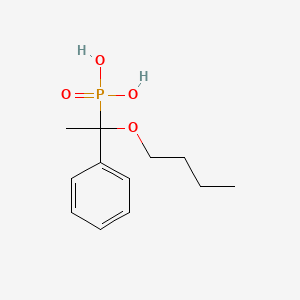
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
